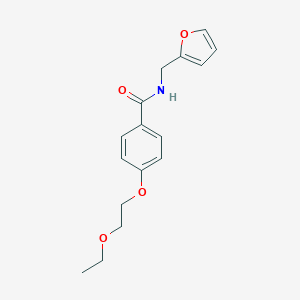
2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide, also known as BPFA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. BPFA is a member of the acetamide family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which plays a role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant effects, with studies indicating that it may be effective against seizures induced by various agents. Additionally, 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide is that it is relatively easy to synthesize, with a moderate yield. It is also relatively stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, more research is needed to determine its safety and efficacy in humans before it can be considered for clinical use.
Orientations Futures
There are several potential directions for future research on 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other drugs. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Overall, 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide shows great promise as a versatile compound with a range of potential applications in the field of scientific research.
Méthodes De Synthèse
The synthesis of 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 4-bromo-1-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield 2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide. The overall yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as a treatment for cancer, with studies indicating that it may be effective against breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
2-(biphenyl-4-yl)-N-(4-fluorophenyl)acetamide |
|---|---|
Formule moléculaire |
C20H16FNO |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H16FNO/c21-18-10-12-19(13-11-18)22-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) |
Clé InChI |
LRGNTMVNNMDQGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)